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molecular formula C8H4N2O5 B1346430 4-nitroisatoic anhydride CAS No. 63480-10-4

4-nitroisatoic anhydride

Cat. No. B1346430
M. Wt: 208.13 g/mol
InChI Key: KCNIWFFVWBXWAV-UHFFFAOYSA-N
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Patent
US07842701B2

Procedure details

A mixture of 4-nitroanthranilic acid (9.11 g), triphosgene (4.92 g) and tetrahydrofuran (240 ml) was stirred for 10 hours at 45° C. The precipitated solids were collected by filtration, washed with tetrahydrofuran, and then dried to obtain the target product (700 g).
Quantity
9.11 g
Type
reactant
Reaction Step One
Quantity
4.92 g
Type
reactant
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([NH2:13])[C:7](=[CH:11][CH:12]=1)[C:8]([OH:10])=[O:9])([O-:3])=[O:2].Cl[C:15](Cl)([O:17]C(=O)OC(Cl)(Cl)Cl)Cl>O1CCCC1>[N+:1]([C:4]1[CH:12]=[CH:11][C:7]2[C:8](=[O:10])[O:9][C:15](=[O:17])[NH:13][C:6]=2[CH:5]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
9.11 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(C(=O)O)=CC1)N
Name
Quantity
4.92 g
Type
reactant
Smiles
ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl
Name
Quantity
240 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
was stirred for 10 hours at 45° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitated solids were collected by filtration
WASH
Type
WASH
Details
washed with tetrahydrofuran
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC2=C(C(OC(N2)=O)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 700 g
YIELD: CALCULATEDPERCENTYIELD 20285.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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